molecular formula C13H9FN4O B2543494 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034480-59-4

4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2543494
CAS No.: 2034480-59-4
M. Wt: 256.24
InChI Key: YZBRMAXFVHWZAJ-UHFFFAOYSA-N
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Description

4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a useful research compound. Its molecular formula is C13H9FN4O and its molecular weight is 256.24. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Applications

A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showcasing remarkable antiavian influenza virus activity. These compounds were tested against the H5N1 subtype, with several showing significant antiviral activities, highlighting their potential as therapeutic agents against bird flu influenza (Hebishy et al., 2020).

Tumor Imaging and Diagnostic Applications

Research into 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives synthesized from 2,4-dinitrobenzamide and tosylate precursors has shown potential for tumor imaging with positron emission tomography (PET). These compounds exhibited slow clearance rates from excretory tissues, suggesting their utility in detailed tumor imaging (Jingli Xu et al., 2012).

Anticancer and Anti-inflammatory Applications

Another study synthesized fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, exploring their applications as anticancer and anti-inflammatory agents. These derivatives were evaluated for their biological activities, underscoring the versatility of fluoro-substituted benzamides in medicinal chemistry (Eleev et al., 2015).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide were synthesized, evaluated in vitro for binding the translocator protein 18 kDa (TSPO), and used for neuroinflammation PET imaging. This research highlights the role of these compounds in early biomarker detection for neuroinflammatory processes (Damont et al., 2015).

Future Directions

The future directions for “4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” could involve further exploration of its potential applications in various fields, such as optical applications , and its potential as a therapeutic agent .

Properties

IUPAC Name

4-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O/c14-10-3-1-9(2-4-10)13(19)17-11-7-15-12-5-6-16-18(12)8-11/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRMAXFVHWZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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